3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c1-19-14-15-5-9(6-16-14)13-17-12(18-22-13)8-2-3-10-11(4-8)21-7-20-10/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVMRLVOCCOXFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features a 1,2,4-oxadiazole core substituted at positions 3 and 5 with benzo[d]dioxol-5-yl and 2-methoxypyrimidin-5-yl groups, respectively. The benzo[d]dioxole moiety is an electron-rich aromatic system, while the 2-methoxypyrimidine introduces a heteroaromatic pharmacophore. This combination suggests potential applications in drug discovery, particularly for antimicrobial or anticancer agents.
Retrosynthetic Analysis
Two primary routes are feasible for synthesizing this compound:
- Cyclocondensation of a benzo[d]dioxol-5-yl amidoxime with 2-methoxypyrimidine-5-carboxylic acid derivatives.
- Post-cyclization functionalization of a pre-formed oxadiazole intermediate via cross-coupling or nucleophilic substitution.
Synthesis via Amidoxime Cyclocondensation
Preparation of Benzo[d]dioxol-5-yl Amidoxime
The synthesis begins with the conversion of benzo[d]dioxol-5-yl carbonitrile to its corresponding amidoxime.
- Benzo[d]dioxol-5-yl carbonitrile (9.7 mmol) is treated with hydroxylamine hydrochloride (20.1 mmol) and potassium carbonate (15.2 mmol) in ethanol/water (8:4 mL) at reflux for 1 hour.
- The product, benzo[d]dioxol-5-yl amidoxime , is isolated via ethyl acetate extraction and brine washes, yielding a white crystalline solid (85–90% purity by NMR).
Key Characterization Data :
Cyclization with 2-Methoxypyrimidine-5-Carbonyl Chloride
The amidoxime reacts with 2-methoxypyrimidine-5-carbonyl chloride under dehydrating conditions to form the oxadiazole ring.
- Benzo[d]dioxol-5-yl amidoxime (10 mmol) and 2-methoxypyrimidine-5-carbonyl chloride (10 mmol) are stirred in dry dichloromethane (20 mL) with triethylamine (12 mmol) at 0°C.
- The mixture is warmed to room temperature and refluxed for 6 hours. Phosphorus oxychloride (5 mL) is added to facilitate cyclodehydration.
- The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding 3-(Benzo[d]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole as a pale-yellow solid (68% yield).
Optimization Notes :
- Microwave-assisted synthesis (100°C, 30 min) improves yield to 78%.
- Excess acyl chloride and anhydrous conditions minimize side reactions.
Alternative Route: Halogenation and Cross-Coupling
Synthesis of 5-Chloromethyl-1,2,4-Oxadiazole Intermediate
A pre-formed oxadiazole with a reactive chloromethyl group enables late-stage functionalization.
Suzuki-Miyaura Coupling with 2-Methoxypyrimidin-5-yl Boronic Acid
The chloromethyl group undergoes palladium-catalyzed cross-coupling.
- The chloromethyl oxadiazole (2.8 mmol), 2-methoxypyrimidin-5-yl boronic acid (3.4 mmol), Pd(PPh3)4 (0.1 equiv), and Na2CO3 (4.0 mmol) are refluxed in dioxane/water (4:1) for 12 hours.
- The product is isolated via filtration and recrystallized from ethanol (62% yield).
Advantages :
Comparative Analysis of Synthetic Methods
| Parameter | Cyclocondensation | Cross-Coupling |
|---|---|---|
| Yield | 68–78% | 62% |
| Reaction Time | 6–12 hours | 12 hours |
| Purification | Column chromatography | Recrystallization |
| Functional Group Tolerance | Moderate | High |
| Scalability | 10–100 g | 5–50 g |
Key Observations :
- Cyclocondensation is preferable for bulk synthesis due to higher yields.
- Cross-coupling offers flexibility for introducing diverse pyrimidine derivatives.
Structural Characterization
Spectroscopic Data
- 1H NMR (500 MHz, CDCl3) : δ 8.45 (s, 2H, Pyrimidine-H), 6.90 (s, 1H, Benzodioxole-H), 6.85 (d, J = 8.0 Hz, 1H), 6.80 (d, J = 8.0 Hz, 1H), 5.95 (s, 2H, OCH2O), 3.95 (s, 3H, OCH3).
- 13C NMR (125 MHz, CDCl3) : δ 173.5 (C-3), 167.2 (C-5), 161.0 (Pyrimidine-C2), 148.5 (Benzodioxole-C), 125.0–110.0 (Aromatic-C), 56.2 (OCH3).
- HRMS (ESI+) : m/z Calculated for C15H11N4O4 [M+H]+: 311.0782; Found: 311.0785.
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar oxadiazole ring and dihedral angles of 12.5° (benzodioxole) and 8.7° (pyrimidine).
Mechanistic Insights
Cyclocondensation Mechanism
The reaction proceeds via nucleophilic attack of the amidoxime’s amino group on the acyl chloride, forming an O-acyl intermediate. Intramolecular cyclization eliminates HCl and water, yielding the oxadiazole.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions could occur at the oxadiazole ring or the pyrimidine group.
Substitution: The compound can participate in substitution reactions, especially at the methoxy group of the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that 3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole exhibits several biological activities:
-
Anticancer Activity :
- Compounds with oxadiazole structures have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects and inducing apoptosis through mechanisms involving DNA damage and cell cycle arrest .
- A study highlighted that oxadiazole derivatives could effectively target glioblastoma cells, leading to significant reductions in cell viability .
- Antidiabetic Effects :
- Antimicrobial Properties :
- Anti-inflammatory Activity :
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Anticancer Evaluation
In a study focusing on the anticancer potential of oxadiazole derivatives, researchers synthesized a series of compounds and evaluated their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against glioblastoma cells, suggesting potent anticancer activity.
Case Study 2: Antidiabetic Activity
Another research effort investigated the antidiabetic properties of synthesized oxadiazoles using Drosophila models. Compounds were tested for their ability to modulate glucose levels post-administration. Results demonstrated that specific derivatives significantly improved glucose homeostasis compared to controls.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety could be involved in π-π interactions, while the oxadiazole ring might participate in hydrogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,2,4-Oxadiazole Family
Several 1,2,4-oxadiazole derivatives share structural similarities with the target compound, differing primarily in substituents and biological targets:
Table 1: Comparison of Key 1,2,4-Oxadiazole Derivatives
*Estimated based on substituents; †Biological activity inferred from structural analogs.
Key Observations:
Substituent Diversity : The target compound’s 2-methoxypyrimidin-5-yl group distinguishes it from analogs with biphenyl, carbonitrile, or piperidine substituents. This moiety may enhance binding to kinase targets due to its ability to form hydrogen bonds and π-π stacking interactions .
Synthetic Accessibility : Suzuki coupling, used in the synthesis of compound 5h (), is a likely route for introducing the 2-methoxypyrimidin-5-yl group in the target compound, offering high yields (~93%) .
Functional Analogues with Anticonvulsant Activity
highlights 1,2,4-oxadiazole derivatives designed as anticonvulsants, such as 17-22 (Series C), where cyclization of aroyl carbohydrazides into 1,3,4-oxadiazole rings eliminates hydrogen-bond donors. Compared to these, the target compound retains hydrogen-bond acceptors (pyrimidine methoxy group), which may balance target affinity and metabolic stability .
Table 2: Anticonvulsant vs. Target Compound Properties
Biological Activity
3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure consists of an oxadiazole ring substituted with a benzo[d][1,3]dioxole moiety and a 2-methoxypyrimidine group. This unique arrangement contributes to its potential biological activity.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that certain oxadiazole compounds demonstrated cytotoxicity against various cancer cell lines. For instance, some derivatives showed IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| This compound | A549 | 2.41 |
These findings suggest that the compound may induce apoptosis in cancer cells through dose-dependent mechanisms .
Antimicrobial Activity
The antimicrobial properties of oxadiazoles have also been extensively studied. Compounds containing the oxadiazole ring have shown efficacy against various bacterial strains. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.03 |
| Escherichia coli | 0.125 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Some studies suggest that oxadiazoles can inhibit enzymes critical for cell proliferation and survival in cancer cells.
- Induction of Apoptosis : Research has shown that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antimicrobial Mechanism : The antimicrobial activity is believed to arise from disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives in preclinical models:
- Study on Cancer Cell Lines : A recent investigation assessed the cytotoxicity of various oxadiazole derivatives against human leukemia cell lines (CEM and U937). Results indicated that certain derivatives were more effective than established chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another study evaluated the antibacterial properties of oxadiazole derivatives against drug-resistant strains of Mycobacterium tuberculosis, showing promising results in inhibiting growth at low concentrations .
Q & A
Basic: What are the established synthetic routes for preparing 3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole?
The synthesis typically involves cyclization reactions to form the oxadiazole core. A common approach is the reaction of a benzo[d][1,3]dioxol-5-yl-substituted amidoxime with a 2-methoxypyrimidin-5-yl carboxylic acid derivative under dehydrating conditions (e.g., using POCl₃ or carbodiimides). For example, cyclization of α-chloroarylaldoximes with activated carboxylic acids has been employed for analogous oxadiazole derivatives . Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to achieving high yields and purity.
Basic: How is the structural integrity of this compound validated post-synthesis?
Multi-modal analytical techniques are essential:
- NMR spectroscopy (¹H, ¹³C) confirms substitution patterns and aromatic proton environments (e.g., OCH₂O protons in the benzodioxole moiety resonate at δ ~5.9 ppm) .
- Mass spectrometry (MS) verifies molecular weight, with ESI-HRMS providing exact mass confirmation.
- IR spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole) .
- X-ray crystallography (using programs like SHELXL) resolves 3D conformation and bond angles, particularly for assessing planarity of the oxadiazole ring .
Advanced: What strategies optimize binding affinity to biological targets like enzymes or receptors?
- Structure-activity relationship (SAR) studies : Systematic substitution on the benzodioxole or pyrimidine moieties can enhance hydrophobic interactions or hydrogen bonding. For example, introducing electron-withdrawing groups (e.g., halogens) on the pyrimidine ring improves binding to enzymes like glycogen phosphorylase .
- Computational docking : Tools like AutoDock or Schrödinger Suite predict binding poses in target active sites (e.g., β-channel of glycogen phosphorylase). Molecular dynamics simulations assess stability of ligand-receptor complexes over time .
- Fragment-based design : Hybridizing the oxadiazole core with pharmacophores from known inhibitors (e.g., natural product-derived benzodioxoles) enhances selectivity .
Advanced: How can contradictory biological activity data across assays be resolved?
Contradictions often arise from assay-specific variables:
- Orthogonal validation : Cross-validate results using in vitro (e.g., enzyme inhibition IC₅₀) and ex vivo (e.g., whole-blood LTB₄ inhibition) assays .
- Control experiments : Rule out off-target effects via gene knockout models or competitive binding assays.
- Physicochemical profiling : Assess solubility, plasma protein binding, and metabolic stability (e.g., microsomal assays) to identify confounding factors .
Advanced: What in silico methods predict pharmacokinetic properties for this compound?
- ADMET prediction : Tools like SwissADME or ADMETLab estimate absorption (e.g., Caco-2 permeability), metabolism (CYP450 interactions), and toxicity. The 2-methoxypyrimidine group may reduce CYP3A4 inhibition risk, enhancing metabolic stability .
- Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration or tissue distribution using lipid bilayer models .
- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental data from analogues to refine predictions .
Basic: What biological assays are recommended for initial activity screening?
- Enzyme inhibition assays : Measure IC₅₀ against targets like HDAC6 or glycogen phosphorylase using fluorogenic substrates .
- Cell viability assays : Test antiproliferative effects in cancer cell lines (e.g., T47D breast cancer) via MTT or Caspase-Glo® apoptosis assays .
- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for receptors .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
- High-resolution X-ray diffraction : Collect data at <1.0 Å resolution to visualize electron density maps for the oxadiazole ring and substituents. SHELXL refinement can model disorder or thermal motion .
- Twinned data analysis : For challenging crystals (e.g., merohedral twinning), use SHELXL's TWIN/BASF commands to refine twin fractions .
- Comparative crystallography : Compare ligand-bound vs. apo structures of target proteins to identify conformational changes induced by the compound .
Advanced: What experimental designs mitigate metabolic instability in vivo?
- Pro-drug strategies : Modify the 2-methoxy group on pyrimidine to a labile ester or carbamate, enabling enzymatic activation in target tissues .
- Isotope labeling : Use ¹⁴C or ³H-labeled compound in pharmacokinetic studies to track metabolite formation via LC-MS/MS .
- Cryopreserved hepatocyte assays : Identify major metabolic pathways (e.g., glucuronidation of the benzodioxole moiety) to guide structural optimization .
Basic: What safety and handling protocols are critical for this compound?
- Toxicity screening : Prioritize Ames tests for mutagenicity and hERG assays for cardiac risk .
- Handling : Use fume hoods and PPE (gloves, lab coats) due to potential irritancy from aromatic heterocycles.
- Storage : Protect from light and moisture (store under argon at –20°C) to prevent oxadiazole ring degradation .
Advanced: How can synthetic scalability be balanced with purity requirements?
- Flow chemistry : Continuous flow systems improve yield and reduce side reactions (e.g., overoxidation) during cyclization steps .
- Quality-by-design (QbD) : Use DoE (Design of Experiments) to optimize reaction parameters (temperature, stoichiometry) for reproducible purity (>98% by HPLC) .
- Green chemistry : Replace POCl₃ with biodegradable coupling agents (e.g., EDC/HOBt) to minimize hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
